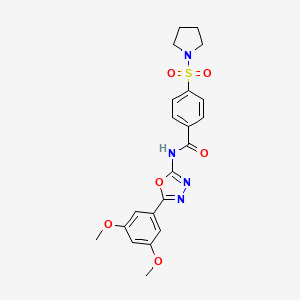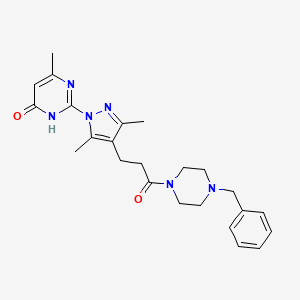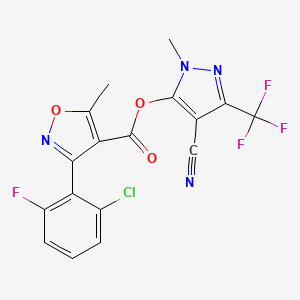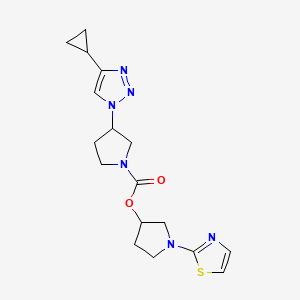
N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a pyridine and thiazole group, both of which are common in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized starting from readily available nicotinic acid . Another related compound, 4-(pyridin-4-yl)thiazol-2-amine, was also synthesized and evaluated .Wissenschaftliche Forschungsanwendungen
Applications in Biological Activity and Dyeing
- Antioxidant, Antitumor, and Antimicrobial Activities : A study explored the synthesis of novel aryl monoazo organic compounds related to the mentioned chemical, showing significant in vitro antioxidant, antitumor, and antimicrobial activities. These compounds were also used for dyeing polyester fabrics, potentially leading to sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Synthesis and Characterization
- Structural Analysis and Properties : The compound has been part of studies focusing on its quantum chemical analysis, revealing competitive isomeric structures and divalent N(I) character. These studies are crucial in understanding the electron distribution and tautomeric preferences, which are vital for its potential applications in various fields (Bhatia, Malkhede, & Bharatam, 2013).
Potential in Anticancer Research
- Anticancer Properties : Several studies have synthesized derivatives of this compound and evaluated their anticancer activities. These studies are indicative of the potential use of such compounds in the development of new anticancer drugs (Rao, Rao, & Prasad, 2018).
Chemical Synthesis and Modifications
- Synthesis and Reactivity : Research has also been conducted on the synthesis and reactivity of related compounds, providing insights into how such chemicals can be modified and utilized in different contexts, including potentially as anticancer agents (Aleksandrov & El’chaninov, 2017).
Environmental Applications
- Removal of Heavy Metals : The compound has been involved in the development of novel adsorbents for removing heavy metals like Cd2+ and Zn2+ from industrial wastes, demonstrating its potential in environmental remediation (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial and Anti-Inflammatory Studies
- Antimicrobial and Anti-Inflammatory Agents : Some studies have synthesized derivatives of this compound and tested them for antimicrobial and anti-inflammatory properties, suggesting its potential use in the development of new therapeutic agents (Rajurkar, Lambe, & Deshmukh, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(15-9-8-13-5-1-2-6-14(13)11-15)22-19-21-17(12-24-19)16-7-3-4-10-20-16/h3-4,7-12H,1-2,5-6H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUMGFZDXICMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

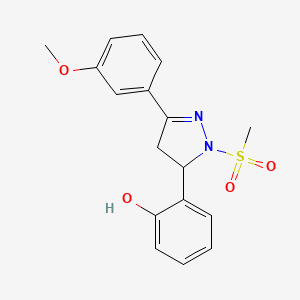


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2367812.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2367814.png)
![N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea](/img/structure/B2367815.png)
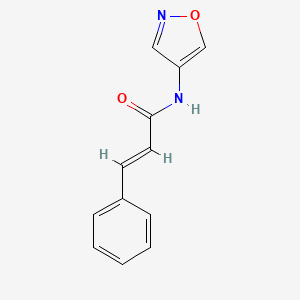

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)

